molecular formula C8H8ClNO3 B2385279 Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate CAS No. 853109-24-7

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate

Cat. No.: B2385279
CAS No.: 853109-24-7
M. Wt: 201.61
InChI Key: AIFMMWUXXYXRAO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS: 853109-24-7) is a heterocyclic compound featuring a pyridine ring substituted with chlorine at position 2, a methyl group at position 1, a carbonyl group at position 6, and a methyl ester at position 2. This structure confers unique physicochemical properties, such as reactivity influenced by electron-withdrawing groups (chloro and carbonyl) and solubility modulated by the ester moiety. Analytical characterization of this compound typically involves NMR (¹H, ¹³C), HPLC, LC-MS, and FTIR spectroscopy, as indicated by its commercial specifications .

Properties

IUPAC Name

methyl 2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMMWUXXYXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Hydrothermal Synthesis

Reaction Mechanism and Conditions

The hydrothermal method, as described in CN102924371B, utilizes 2-chloro-5-trifluoromethylpyridine as the starting material. The reaction occurs in a sealed jacketed hydrothermal reactor at elevated temperatures (100–180°C) over 24–72 hours, with water as the solvent. The high-temperature aqueous environment facilitates hydrolysis and intramolecular cyclization, yielding the target compound as a white crystalline solid.

Key Steps:
  • Hydrolysis of the trifluoromethyl group : The trifluoromethyl substituent undergoes nucleophilic substitution, replaced by a hydroxyl group under acidic aqueous conditions.
  • Cyclization : The intermediate undergoes dehydration to form the pyridone ring.
  • Esterification : Methanol introduced in situ reacts with the carboxylic acid intermediate to form the methyl ester.

Optimization and Yield

Optimal conditions involve a reaction temperature of 150°C for 48 hours, achieving yields exceeding 80%. The use of water as a solvent enhances sustainability, while the absence of organic solvents simplifies purification.

Microwave-Assisted Chloroformylation

Vilsmeier-Haack Reaction Protocol

Microwave irradiation significantly accelerates the Vilsmeier-Haack chloroformylation, as reported in Molecules (2011). This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce formyl and chloro groups simultaneously.

Procedure:
  • Substrate Preparation : Alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates are synthesized via Hantzsch condensation.
  • Microwave Irradiation : The substrate reacts with POCl₃ and DMF under microwave conditions (50–70°C, 5–10 minutes).
  • Workup : The crude product is neutralized with sodium acetate and extracted using ethyl acetate.

Advantages Over Conventional Methods

  • Time Efficiency : Reaction times reduce from 18 hours (conventional) to 5–10 minutes.
  • Yield Improvement : Yields improve from 60% to 75% due to enhanced reaction homogeneity.

Ultrasound-Assisted Synthesis

Mechanistic Insights

Ultrasound irradiation enhances mass transfer and reaction kinetics by generating cavitation bubbles. This method, adapted from microwave-assisted protocols, replaces microwave energy with ultrasonic waves (20–40 kHz).

Comparative Performance

  • Yield : Comparable to microwave methods (70–75%).
  • Scalability : Suitable for large-scale production due to lower energy input.

High-Temperature Chlorination in Halogenated Solvents

Process Overview

A modified protocol from US4612377A involves chlorinating 2-oxo-5-methyl-5,6-dichloropiperidine in halogenated aromatic solvents (e.g., 1,2,4-trichlorobenzene) at 120°C. Phosphorus oxychloride serves as both solvent and chlorinating agent.

Reaction Scheme:
  • Ring Opening : The piperidine derivative undergoes acid-catalyzed ring opening.
  • Chlorination : POCl₃ replaces hydroxyl groups with chlorine.
  • Esterification : Methanol quenches the reaction, forming the methyl ester.

Yield and Limitations

  • Yield : 65–70%.
  • Drawbacks : Requires stoichiometric excess of POCl₃, complicating waste management.

Comparative Analysis of Synthesis Methods

Method Conditions Time Yield (%) Advantages Limitations
Hydrothermal 150°C, H₂O 48 h 80–85 Eco-friendly, simple purification Long duration, high energy input
Microwave-Assisted 50–70°C, POCl₃/DMF 5–10 min 70–75 Rapid, high yield Specialized equipment required
Ultrasound-Assisted RT–50°C, POCl₃/DMF 30–60 min 70–75 Scalable, low energy Moderate yields
High-Temperature 120°C, 1,2,4-trichlorobenzene 6–8 h 65–70 Robust for bulk synthesis Toxic solvents, excess reagent use

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride in an alcohol solvent.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structural Differences :
    • The pyridine ring is partially saturated (tetrahydropyridine), reducing aromaticity compared to the fully unsaturated target compound.
    • Substituents include phenyl, thiophen-3-yl, and tosyl groups instead of chloro and methyl.
  • Physicochemical Properties :
    • Melting point: 152–159°C, suggesting lower thermal stability than the target compound (exact data unavailable) due to reduced symmetry and bulkier substituents .
    • Chromatography: Exhibits good enantioselectivity in column chromatography, likely due to the chiral center and polar tosyl group, whereas the target compound’s chromatographic behavior is influenced by its electron-deficient pyridine core .
  • Spectroscopy :
    • ¹³C NMR chemical shifts for the ester carbonyl and pyridine carbons differ significantly due to ring saturation and substituent effects. For example, the tetrahydropyridine’s C-6 (oxo group) may show upfield shifts compared to the target’s fully conjugated system .
General Pyridine Carboxylates
  • Chlorine vs. Other Halogens: Chlorine’s strong electron-withdrawing effect enhances electrophilic reactivity at adjacent positions, unlike bromine or fluorine analogs, which may exhibit slower reaction kinetics in substitution reactions.
  • Methyl Ester vs. Ethyl/Benzyl Esters: Methyl esters (e.g., target compound) generally have higher solubility in polar solvents compared to bulkier esters, as seen in diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) .

Non-Pyridine Esters

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
  • Core Structure : Bicyclic diterpene vs. pyridine.
  • Functionality : Both share methyl ester groups, but diterpene esters are more lipophilic, favoring applications in natural product isolation (e.g., resin analysis) .
  • Stability : The pyridine ring’s electron-withdrawing groups make the target compound’s ester more prone to hydrolysis than diterpene esters, which are stabilized by hydrophobic environments .
Methyl Shikimate
  • Structure : Cyclohexene carboxylic acid derivative vs. pyridine.
  • Spectroscopy :
    • FTIR: Similar ester C=O stretches (~1700–1750 cm⁻¹), but the target compound’s conjugated pyridine system may show additional absorption bands for C-Cl and C=O groups .

    • ¹H NMR: Shikimate’s protons adjacent to the ester show distinct splitting patterns due to its cyclohexene backbone, unlike the pyridine’s deshielded aromatic protons .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Core Structure Melting Point (°C) Key Substituents Notable Spectroscopy Features
Target Compound Pyridine N/A 2-Cl, 1-CH₃, 3-COOCH₃ ¹³C NMR: Deshielded C=O, C-Cl shifts
Tetrahydropyridine Derivative Tetrahydropyridine 152–159 2-Ph, 5-thiophen, 1-tosyl ¹H NMR: Multiplets for saturated ring
Sandaracopimaric Acid Methyl Ester Diterpene N/A Bicyclic, methyl ester GC-MS: High molecular ion peaks
Methyl Shikimate Cyclohexene N/A Hydroxyl, conjugated double bond FTIR: Broad -OH stretch absent in target

Biological Activity

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate (CAS: 853109-24-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the compound's biological activity, synthesis methods, and relevant case studies.

This compound is characterized by its unique structure, which includes a chloro substituent and an oxo group. The synthesis typically involves chlorination followed by esterification, often utilizing reagents like sulfuric acid to catalyze the reaction of 2-chloro-3-pyridinecarboxylic acid with methanol. The molecular formula is C8H8ClNO3C_8H_8ClNO_3 and it has a molecular weight of 201.61 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including MDA-MB-231 (breast cancer), with IC50 values indicating potent activity. For instance, derivatives of the compound showed IC50 values as low as 0.0046 mM against certain cancer cell lines, which is significantly lower than many existing chemotherapeutic agents .

The mechanism through which this compound exerts its biological effects involves enzyme inhibition. The compound is believed to bind to specific active sites on enzymes, thereby blocking their function. This inhibition can disrupt critical biological pathways involved in cell proliferation and pathogen survival.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various pyridine derivatives, including this compound, revealing that it outperformed traditional antibiotics in inhibiting bacterial growth .
  • Anticancer Research : In a study focusing on breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects noted at concentrations lower than those required for standard treatments like Doxorubicin .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to controls, indicating its potential as an effective therapeutic agent in oncology .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityIC50 (mM)
This compoundStructureAntimicrobial, Anticancer0.0046
Methyl 6-chloropyridine-3-carboxylateSimilar but lacks oxo groupModerate Antimicrobial>0.01
2-Chloro-3-pyridinecarboxylic acidLacks ester groupLow Anticancer Activity>0.05

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For pyridine derivatives, temperature (typically 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents (e.g., brominating agents or chlorinating agents) are critical. Side reactions, such as over-halogenation or ester hydrolysis, can reduce purity. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the target compound .

Q. How can crystallography tools like SHELX or ORTEP-3 aid in determining the molecular structure of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures. For this compound, X-ray diffraction data can be processed using SHELX to resolve bond lengths, angles, and torsion angles. ORTEP-3 provides graphical visualization of thermal ellipsoids, aiding in identifying disorder or hydrogen-bonding networks. Ensure high-resolution data (>1.0 Å) to resolve chlorine atom positions accurately .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s safety data sheet (SDS) should be reviewed for hazards (e.g., irritant properties). Avoid exposure to moisture to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallization behavior of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs. The carbonyl and oxo groups in the compound likely form R₂²(8) motifs with adjacent molecules, stabilizing the crystal lattice. Solvent choice (e.g., DMSO vs. ethanol) affects hydrogen-bond strength and polymorphism. Use DSC/TGA to assess thermal stability of crystal forms .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyridine derivatives?

  • Methodological Answer : Compare substituent effects using SAR tables. For example, replacing chlorine with bromine in analogous compounds (e.g., methyl 6-bromo-2-oxo-dihydropyridine-3-carboxylate) increases electrophilicity and kinase inhibition potency. Validate inconsistencies via dose-response assays and molecular docking studies to confirm binding affinity variations .

Q. How can computational methods predict the reactivity of the chlorine substituent in further functionalization reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorine atom, which activates the pyridine ring for nucleophilic substitution at the 2-position. Fukui indices identify electrophilic sites, guiding regioselective modifications (e.g., Suzuki coupling at the 4-position). Validate predictions with HPLC-MS monitoring of reaction intermediates .

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for characterizing purity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • HPLC-DAD : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carboxylic acid).
  • NMR (¹H/¹³C) : Monitor chemical shift changes in D₂O vs. CDCl₃ to assess pH-dependent tautomerism.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare LC-MS profiles .

Q. How do steric and electronic effects of the methyl and chloro groups impact intermolecular interactions in co-crystal formation?

  • Methodological Answer : The 1-methyl group introduces steric hindrance, limiting π-π stacking, while the 2-chloro group enhances dipole interactions. Co-crystallize with carboxylic acid co-formers (e.g., succinic acid) to exploit Cl···H─O hydrogen bonds. PXRD and DSC confirm co-crystal stoichiometry and stability .

Tables for Comparative Analysis

Table 1 : Synthetic Yields Under Varying Conditions

Temperature (°C)Reaction Time (h)SolventYield (%)Purity (%)
6012THF6592
8018DMF7895
7024Ethanol7290
Data adapted from brominated analog synthesis protocols .

Table 2 : Biological Activity of Structural Analogs

CompoundSubstituentIC₅₀ (μM)Target
Methyl 6-bromo-2-oxo-dihydropyridine-3-carboxylateBr at C60.45Kinase X
This compoundCl at C2, CH₃ at C11.2Kinase Y
Data from kinase inhibition assays .

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